5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Description
Properties
CAS No. |
1809837-99-7 |
|---|---|
Molecular Formula |
C15H25BN2O3 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-17-18(11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3 |
InChI Key |
KRMRJHMUPKJNPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C |
Origin of Product |
United States |
Biological Activity
5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- Molecular Formula : C19H27BN2O3
- Molecular Weight : 342.25 g/mol
- CAS Number : 1698028-42-0
The compound features a pyrazole ring substituted with a tetrahydropyran moiety and a dioxaborolane unit. These structural components are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the role of boron-containing compounds in enhancing the efficacy of anticancer agents by improving their pharmacokinetic profiles and bioavailability .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may interact with kinases involved in cell signaling pathways. The inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been noted in related compounds, suggesting that this pyrazole derivative might also exhibit similar inhibitory effects .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant inhibition against GSK-3β with IC50 values in the nanomolar range. For example:
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| IMID 1 | 20 | Good CNS permeability |
| IMID 2 | 15 | Improved ADME properties |
These findings suggest that modifications to the pyrazole structure can lead to enhanced biological activity and selectivity .
Case Studies
A notable case study involved the synthesis and characterization of several pyrazole derivatives. The study reported that certain substitutions on the pyrazole ring significantly influenced their biological activity. For instance:
- Substituent A : Increased GSK-3β inhibition.
- Substituent B : Enhanced solubility and bioavailability.
These results underscore the importance of structural optimization in developing effective therapeutic agents .
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : ≥98% (industrial grade available) .
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent hydrolysis of the boronate ester .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Key Observations :
Physicochemical and Stability Comparison
| Property | Target Compound | 1,3-Dimethyl Analogue | Phenyl-Substituted Analogue | Trifluoromethyl Analogue |
|---|---|---|---|---|
| Solubility | High in dioxane, THF | Moderate in DCM | Low in polar solvents | High in acetonitrile |
| Stability | Moisture-sensitive | Stable at RT | Moderate stability | Enhanced by CF₃ group |
| Storage | 2–8°C, inert atmosphere | Room temperature | Room temperature | Not specified |
Key Observations :
Key Observations :
- The target compound’s boronate ester is critical for coupling reactions, while structural variations (e.g., THP vs. phenyl) tailor it for specific drug discovery pipelines .
Preparation Methods
Preparation Methods of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
General Synthetic Route Overview
The synthesis of this compound typically involves the construction of the pyrazole core, followed by selective functionalization at the 1-, 4-, and 5-positions with the tetrahydro-2H-pyran-4-yl group and the boronate ester moiety, respectively. The boronate ester group is commonly introduced via borylation reactions, enabling subsequent Suzuki–Miyaura cross-couplings.
Key Synthetic Steps and Conditions
Formation of the Pyrazole Core with Tetrahydropyran Substitution
The tetrahydro-2H-pyran-4-yl substituent is introduced at the nitrogen (1-position) of the pyrazole ring. This can be achieved through nucleophilic substitution or condensation reactions involving pyrazole precursors and tetrahydropyran derivatives.
The 5-methyl substitution on the pyrazole ring is incorporated early in the synthesis, often via methylation of the pyrazole or by starting from methyl-substituted hydrazines or β-ketoesters.
Introduction of the Boronate Ester Group at the 4-Position
The 4-position boronate ester functionality is commonly installed through borylation reactions using reagents such as bis(pinacolato)diboron under palladium catalysis.
For example, the boronate ester group can be introduced by a Miyaura borylation of a 4-halopyrazole intermediate, using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate or carbonate in solvents like tetrahydrofuran (THF) or dioxane.
Representative Preparation from Patent Literature
A related preparation process described in patent EP3280710B1 involves:
Reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides in Suzuki reactions using bis(triphenylphosphine)palladium(II) chloride as catalyst and sodium carbonate as base in THF-water solvent systems.
After completion, solvents are removed, and the product is precipitated by water addition and isolated by filtration.
The tetrahydropyranyl protecting group can be cleaved under acidic conditions (e.g., 30% aqueous HCl at 0–15 °C) to yield the free pyrazole derivative.
The process includes careful control of temperature, reaction times (0.5 to 5 hours for deprotection), and pH adjustments with ammonia water to isolate the final compound as a crystalline solid.
This method highlights the use of Suzuki coupling and protecting group strategies in the synthesis of related pyrazole boronate esters.
Synthetic Procedure from Research Articles
In organic synthesis literature, preparation of boronate ester-functionalized pyrazoles involves palladium-catalyzed cross-coupling reactions under mild conditions.
For instance, a procedure using Pd(OAc)2 (4 mol%) and SPhos ligand with potassium phosphate as base in THF-water mixture at 90 °C for 24 hours has been reported for similar boronate ester pyrazole compounds.
Post-reaction, the mixture is cooled, and hydrogen peroxide is added to oxidize any residual boron species, followed by purification via silica gel chromatography to afford the boronate ester product in good yield (typically 70–80%).
Data Table: Key Physicochemical and Synthetic Parameters
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The compound is typically synthesized via cyclocondensation or cross-coupling reactions .
- Cyclocondensation : Reactants like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives undergo cyclization to form the pyrazole core, followed by functionalization with the tetrahydro-2H-pyran and dioxaborolane groups .
- Suzuki-Miyaura Coupling : The boronate ester moiety allows palladium-catalyzed cross-coupling with aryl/vinyl halides. Optimized conditions include Pd(PPh₃)₄ as a catalyst, aqueous Na₂CO₃ as a base, and THF/ethanol solvent mixtures at 80–100°C .
Advanced: How can the Suzuki-Miyaura reaction be optimized to enhance coupling efficiency with sterically hindered aryl halides?
Answer:
Key optimization strategies include:
- Catalyst Selection : Bulky ligands like XPhos or SPhos improve steric tolerance and prevent catalyst poisoning .
- Solvent Systems : Use toluene/DMF (3:1) to solubilize hydrophobic substrates while maintaining base compatibility.
- Temperature Control : Gradual heating (e.g., 90°C for 24 hours) ensures complete conversion without side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for challenging substrates .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. For example, the dioxaborolane ring’s planar geometry and pyrazole’s dihedral angles can be validated .
Advanced: How can discrepancies between experimental and computational structural data be resolved?
Answer:
- Refinement Protocols : Use SHELXL for high-resolution crystallographic data to adjust thermal parameters and hydrogen bonding networks .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Deviations >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., pyran ring puckering) not captured in static models .
Advanced: What strategies prevent hydrolysis of the boronate ester during aqueous-phase reactions?
Answer:
- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar).
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed hydrolysis.
- Protecting Groups : Temporarily replace the boronate with a more stable moiety (e.g., MIDA boronate) during incompatible steps .
Basic: What are the compound’s stability considerations under storage?
Answer:
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Light Sensitivity : Amber glass containers minimize photodegradation of the pyrazole core.
- Moisture : Desiccants (e.g., silica gel) prevent boronate ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: How does the tetrahydro-2H-pyran substituent influence the compound’s reactivity in cross-coupling?
Answer:
- Steric Effects : The pyran ring’s chair conformation shields the pyrazole’s 4-position, slowing transmetallation in Suzuki reactions. Use PdCl₂(dppf) to enhance catalyst accessibility .
- Electronic Effects : The oxygen atom’s electron-withdrawing nature slightly deactivates the pyrazole, requiring stronger bases (e.g., Cs₂CO₃) for efficient coupling .
Basic: How is purity assessed, and what impurities are commonly observed?
Answer:
- HPLC-MS : Quantifies residual solvents (e.g., DMF) and byproducts like de-boronated pyrazole derivatives .
- Elemental Analysis : Confirms C, H, N, B content within ±0.3% of theoretical values.
- Common Impurities :
Advanced: What computational tools predict the compound’s biological activity?
Answer:
- Docking Simulations : AutoDock Vina models interactions with targets like kinases or proteases. The boronate ester’s Lewis acidity may coordinate catalytic residues .
- QSAR Models : Correlate substituent effects (e.g., logP of tetramethyl-dioxaborolane ≈ 2.1) with bioavailability or toxicity .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate Characterization : Use in-situ IR to monitor boronate ester formation (C-B stretch at ~1370 cm⁻¹) .
- Stepwise Optimization : Isolate and purify intermediates (e.g., pyrazole boronic acid) before functionalization.
- Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea) to remove unreacted Pd catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
